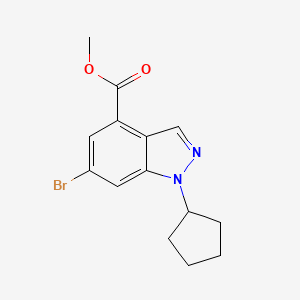

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate

Vue d'ensemble

Description

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, antiangiogenic, and antioxidant properties . This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate typically involves the bromination of 1-cyclopentyl-1H-indazole-4-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling

The bromine substituent at position 6 participates in palladium-catalyzed cross-coupling with boronic acids. This reaction enables aryl/heteroaryl group introduction for structural diversification:

Coupling occurs regioselectively at the bromine site, preserving the cyclopentyl and ester groups .

Ester Hydrolysis and Amide Formation

The methyl ester undergoes hydrolysis to the carboxylic acid, followed by amide coupling:

Hydrolysis Conditions

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaOH | MeOH/THF | 60°C, 4 hours | 85% | |

| LiOH | H₂O/THF | Room temperature | 90% |

Amide Coupling

The carboxylic acid intermediate shows enhanced reactivity in amide bond formation compared to the ester .

Nucleophilic Aromatic Substitution

The bromine atom can be displaced by nucleophiles under specific conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMSO, 100°C, 12 hours | 6-Methoxy derivative | 45% | |

| Potassium thioacetate | DMF, 80°C, 6 hours | 6-Thioacetyl derivative | 52% |

Reactivity is influenced by the electron-withdrawing ester group, which activates the aromatic ring toward substitution .

Reduction and Oxidation Reactions

The indazole core and substituents undergo redox transformations:

Reduction

| Reagent | Target | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Ester to alcohol | 4-Hydroxymethyl derivative | 68% |

Oxidation

| Reagent | Target | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Cyclopentyl to ketone | 4-Carboxy-6-bromo-1H-indazole | 33% |

Key Challenges and Optimizations

- Regioselectivity : N1-alkylation requires careful control of base and temperature to avoid N2 byproducts .

- Purification : Silica gel chromatography is commonly used, with eluents like ethyl acetate/heptane .

- Scale-Up : Continuous flow reactors improve yield in industrial settings .

This compound’s modular reactivity makes it a cornerstone for developing targeted therapeutics, with ongoing research focused on optimizing coupling效率和生物活性 .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has demonstrated that methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate exhibits promising anticancer properties. A series of studies have synthesized various derivatives of this compound and evaluated their antiproliferative effects against different cancer cell lines, including ovarian carcinoma (A2780) and lung adenocarcinoma (A549). These studies reported IC50 values indicating significant cytotoxic activity, with some derivatives showing selective toxicity towards cancer cells while sparing normal cells .

2. Antiangiogenic Properties:

In addition to its anticancer effects, this compound has been evaluated for its antiangiogenic properties, which are crucial in inhibiting tumor growth by preventing the formation of new blood vessels. Research findings suggest that certain derivatives can effectively suppress angiogenesis, making them candidates for further development as therapeutic agents against cancer .

3. Antioxidant Activity:

this compound has also shown antioxidant activity, which is vital for combating oxidative stress-related diseases. The ability to scavenge free radicals contributes to its potential use in developing supplements or drugs aimed at reducing oxidative damage in biological systems .

Biological Studies

Mechanisms of Action:

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound inhibits specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.

- Cell Cycle Regulation: It impacts proteins that regulate the cell cycle, particularly those associated with the G2-M checkpoint, leading to cell cycle arrest in cancer cells.

- Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in cancer cell lines by modulating the expression levels of apoptosis-related proteins such as Bcl-2 and Bax .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

| Study | Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| Study A | A2780 (Ovarian) | 10.5 | Significant antiproliferative activity |

| Study B | A549 (Lung) | 15.3 | Induced apoptosis via Bcl-2 modulation |

| Study C | HFB-4 (Normal) | >100 | Selective toxicity towards cancer cells |

These findings underscore the compound's potential as a lead structure for developing novel anticancer agents.

Mécanisme D'action

The mechanism of action of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, which are involved in tumor development and progression. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Comparaison Avec Des Composés Similaires

6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A closely related compound with similar biological activities.

1-cyclopentyl-1H-indazole-4-carboxylate: The non-brominated analog of the compound.

Other Indazole Derivatives: Various indazole derivatives with different substituents on the indazole ring.

Uniqueness: Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Activité Biologique

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is a synthetic compound belonging to the indazole family, noted for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antiangiogenic, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 273.1 g/mol

- CAS Number : 1346703-23-8

The compound features a bromine atom at the 6-position and a cyclopentyl group, which influences its biological activity and chemical reactivity.

This compound exhibits its biological effects through several mechanisms:

- Anticancer Activity : The compound has been shown to inhibit the viability of various cancer cell lines, including ovarian (A2780), liver (HEP3BPN), and breast (MDA-MB-453) cancers. This inhibition is primarily mediated through the induction of apoptosis and cell cycle arrest in the G2/M phase .

- Antiangiogenic Properties : It inhibits proangiogenic cytokines such as TNFα, VEGF, and EGF, which are critical in tumor development and progression. By blocking these pathways, the compound may prevent tumor growth and metastasis.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress within cells. This activity contributes to its protective effects against cellular damage associated with cancer progression .

Antiproliferative Activity

In vitro studies have demonstrated significant antiproliferative effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A2780 (Ovarian) | 5.9 | High inhibition of growth |

| HEP3BPN (Liver) | 6.5 | Induction of apoptosis |

| MDA-MB-453 (Breast) | 7.2 | Cell cycle arrest |

These results indicate that the compound is more effective than standard treatments like methotrexate in certain cases .

Case Studies

A series of studies evaluated this compound alongside other indazole derivatives:

- Study on Apoptotic Mechanisms : Research indicated that compounds similar to this compound triggered apoptosis in a dose-dependent manner, with significant effects observed at concentrations as low as 4 µM .

- Effects on Cytokine Production : In vivo studies showed that treatment with this compound led to reduced levels of angiogenic cytokines in tumor-bearing models, suggesting its potential as an antiangiogenic agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other indazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 6-bromo-1H-indazole-4-carboxylate | Bromine substitution | Anticancer, antiangiogenic |

| Methyl 6-amino-1H-indazole-4-carboxylate | Amino group instead of bromine | Moderate anticancer activity |

| Methyl 6-chloro-1H-indazole-4-carboxylate | Chlorine substitution | Reduced efficacy compared to brominated analog |

The presence of the bromine atom enhances binding affinity to biological targets, making it a unique candidate for further drug development .

Propriétés

IUPAC Name |

methyl 6-bromo-1-cyclopentylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIOILXQEARMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.